molecular formula C14H8Cl3FN2O2S B3042604 5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide CAS No. 648410-18-8

5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide

Cat. No.: B3042604
CAS No.: 648410-18-8
M. Wt: 393.6 g/mol
InChI Key: MZGRFVSMCIHHAG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.

    Attachment of the Trichloroacryloyl Group: The trichloroacryloyl group can be introduced through an acylation reaction using trichloroacryloyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the trichloroacryloyl group to a less chlorinated derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dechlorinated derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: The compound can be used as a building block for the synthesis of novel thiophene derivatives with potential biological activities.

Biology

    Biological Assays: It can be used in biological assays to study its effects on various biological targets, such as enzymes and receptors.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

    Material Science: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide may involve interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The fluorophenyl group can enhance binding affinity, while the trichloroacryloyl group may modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide
  • 5-(4-Bromophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide
  • 5-(4-Methylphenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide may confer unique properties, such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-(2,3,3-trichloroprop-2-enoylamino)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FN2O2S/c15-10(12(16)17)14(22)20-8-5-9(23-11(8)13(19)21)6-1-3-7(18)4-2-6/h1-5H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGRFVSMCIHHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)NC(=O)C(=C(Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide
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5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide
Reactant of Route 3
5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide
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5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide
Reactant of Route 5
5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide

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